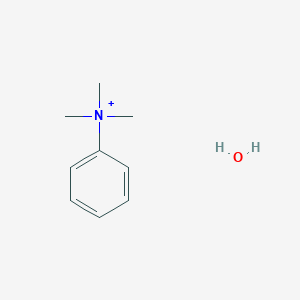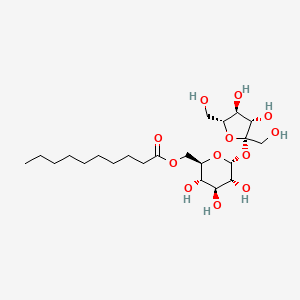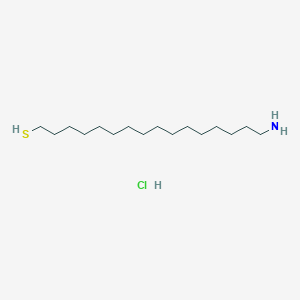
N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt, >=90% (TLC)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt is a chemical compound known for its high solubility in water and its application in various biochemical assays. This compound is often used as a chromogenic reagent in diagnostic tests due to its ability to form colored complexes with specific analytes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt typically involves the reaction of 3,5-dimethoxyaniline with 1,3-propanesultone in the presence of a base, such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of 3,5-dimethoxyaniline attacks the sulfonate ester of 1,3-propanesultone, resulting in the formation of the sulfonated product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to achieve the desired purity level of ≥90% (TLC).
化学反応の分析
Types of Reactions
N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoneimine derivatives.
Reduction: Reduction reactions can convert the compound back to its original amine form.
Substitution: The sulfonate group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxidase enzymes.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonate group under basic conditions.
Major Products
Oxidation: Quinoneimine derivatives.
Reduction: Original amine form.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a chromogenic reagent in colorimetric assays to detect the presence of specific analytes.
Biology: Employed in enzyme assays to measure the activity of oxidases and peroxidases.
Medicine: Utilized in diagnostic tests for the detection of glucose, cholesterol, and other metabolites in biological samples.
Industry: Applied in the development of biosensors and diagnostic kits for point-of-care testing.
作用機序
The compound exerts its effects through the formation of colored complexes with specific analytes. The mechanism involves the oxidation of N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt by peroxidase enzymes in the presence of hydrogen peroxide, resulting in the formation of a colored quinoneimine dye. This color change is then measured spectrophotometrically to quantify the analyte concentration.
類似化合物との比較
Similar Compounds
- N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline sodium salt
- N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethylaniline sodium salt
Uniqueness
N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt is unique due to its high water solubility and stability, making it an ideal reagent for aqueous biochemical assays. Its ability to form stable colored complexes with analytes under mild conditions sets it apart from other similar compounds.
特性
分子式 |
C11H17NNaO6S |
|---|---|
分子量 |
314.31 g/mol |
InChI |
InChI=1S/C11H17NO6S.Na/c1-17-10-3-8(4-11(5-10)18-2)12-6-9(13)7-19(14,15)16;/h3-5,9,12-13H,6-7H2,1-2H3,(H,14,15,16); |
InChIキー |
UVKSMKOQDVSNBN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)NCC(CS(=O)(=O)O)O)OC.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B12058250.png)

![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12058264.png)








![N,N'-[[3',6'-Bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-diyl]bis(methylene)]bis[N-[2-[(acetyloxy)methoxy]-2-oxoethyl]glycine 1,1'-Bis[(acetyloxy)](/img/structure/B12058319.png)
![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B12058326.png)
